Valerenic acid

GABA receptor subunit selectivity allosteric modulation

Valerenic acid is the principal anxiolytic constituent of Valeriana officinalis and a β2/3-subunit-selective positive allosteric modulator of GABAA receptors. Unlike co-occurring analogs (acetoxyvalerenic acid, hydroxyvalerenic acid), which bind without activating the receptor, only valerenic acid enhances GABA-induced chloride currents. Standardization based on total valerenic acids is scientifically misleading—inactive analogs antagonize or dilute pharmacological effects, requiring up to 4-fold higher doses. Procure purified valerenic acid for reproducible receptor subtype studies, accurate analytical method development, and reliable in vivo anxiolytic research.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 3569-10-6
Cat. No. B546541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValerenic acid
CAS3569-10-6
SynonymsValerenic acid;  VA
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O
InChIInChI=1S/C15H22O2/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H,16,17)/b11-8+/t9-,12+,13-/m1/s1
InChIKeyFEBNTWHYQKGEIQ-SUKRRCERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valerenic Acid CAS 3569-10-6: Procurement-Relevant Overview of a Beta-2/3-Selective GABAA Receptor Modulator


Valerenic acid (CAS 3569-10-6) is a bicyclic sesquiterpenoid acid constituent of Valeriana officinalis L. (valerian) roots, identified as a β2/3-subunit-selective positive allosteric modulator (PAM) of GABA type A (GABAA) receptors [1]. Unlike the broader class of sesquiterpenic acids found in valerian, valerenic acid has been established as the principal active compound responsible for the anxiolytic and GABA-modulating effects observed in valerian extracts, providing a defined molecular entity for research and standardization [2]. It serves as a key reference standard for analytical method development and as a specific pharmacological tool compound distinct from its naturally co-occurring structural analogs such as acetoxyvalerenic acid and hydroxyvalerenic acid.

Why Generic Sesquiterpenic Acid Substitution Fails: Critical Differentiation of Valerenic Acid from Co-Occurring Analogs


Substituting valerenic acid with other sesquiterpenic acids from valerian—such as acetoxyvalerenic acid or hydroxyvalerenic acid—is not scientifically valid due to fundamental differences in pharmacological activity at the molecular level. While these analogs share structural similarities and can bind to the same allosteric site on GABAA receptors, they lack the ability to positively modulate receptor function [1]. Specifically, they do not enhance GABA-induced chloride currents, which is the primary mechanism underlying the anxiolytic effects associated with valerian [2]. Consequently, standardization of valerian products based on total valerenic acids is misleading, as the presence of these inactive analogs can antagonize or dilute the pharmacological effect of valerenic acid [1]. This necessitates the procurement and use of purified valerenic acid rather than a mixture or a generic sesquiterpenic acid fraction to achieve reproducible and interpretable experimental outcomes.

Valerenic Acid Procurement Evidence: Quantitative Differentiation from Structural Analogs and Pharmacological Alternatives


GABAA Receptor Modulation: Subunit Selectivity vs. Non-Selective Modulators and Inactive Analogs

Valerenic acid acts as a β2/3-subunit-selective positive allosteric modulator of GABAA receptors, displaying pronounced selectivity for β2/3-containing receptors over β1-containing receptors [1]. This selectivity is mediated by a single asparagine residue (N265) in the β2/3 subunits [2]. In contrast, its structural analogs acetoxyvalerenic acid and hydroxyvalerenic acid bind to the same site but do not allosterically modulate GABAA receptors, failing to enhance GABA-induced chloride currents [3]. This functional difference is critical for applications requiring specific GABAergic modulation without the confounding effects of inactive competitive binders.

GABA receptor subunit selectivity allosteric modulation

In Vivo Anxiolytic Efficacy: Dose-Response Comparison of Valerenic Acid vs. Acetoxyvalerenic Acid-Rich Extracts

In a direct in vivo comparison, a valerian extract with a high valerenic acid to acetoxyvalerenic acid ratio (12:1) demonstrated significant anxiolytic activity in the elevated plus maze test at a dose of 0.5 mg/kg (total sesquiterpenic acids). In stark contrast, an extract with a low valerenic acid ratio (1:1.5) required a four-fold higher dose (2.0 mg/kg) to achieve a comparable effect [1]. This demonstrates that the presence of acetoxyvalerenic acid dilutes the anxiolytic efficacy of valerenic acid, and that the total amount of sesquiterpenic acids is an inadequate predictor of pharmacological activity.

anxiolytic behavioral pharmacology elevated plus maze

Blood-Brain Barrier Permeability: Comparative Transport Kinetics of Valerenic Acid vs. Analogs and Diazepam

The permeability of valerenic acid across an in vitro model of the blood-brain barrier (BBB) was quantitatively compared to its analogs (acetoxyvalerenic acid and hydroxyvalerenic acid) and the reference compound diazepam. Valerenic acid exhibited the slowest permeation rate among the three valerenic acids, with a permeability coefficient (PEall) of 0.92 ± 0.22 µm/min, which was approximately 0.03-fold that of diazepam (PEall=11.65 ± 2.66 µm/min) [1]. This unique transport profile suggests that valerenic acid does not cross the BBB via passive diffusion like diazepam but may utilize a distinct, still-unknown active transport system .

BBB permeability pharmacokinetics CNS drug delivery

Cytotoxicity Profile: Low Toxicity of Valerenic Acid vs. Highly Cytotoxic Valepotriates

Valerenic acid, along with other valerenic acids, exhibits a low cytotoxic potential compared to other major classes of valerian constituents, particularly the valepotriates. In an MTT assay using human cancer cell lines (GLC4 small-cell lung cancer and COLO 320 colorectal cancer), valerenic acids showed IC50 values in the range of 100–200 µM [1]. In contrast, diene-type valepotriates such as valtrate and isovaltrate displayed potent cytotoxicity with IC50 values of 1–6 µM, representing a 30- to 100-fold higher toxic potential [1]. This stark difference is critical for differentiating valerenic acid's safety profile from that of crude valerian preparations or extracts rich in valepotriates.

cytotoxicity safety pharmacology natural product toxicology

NF-κB Inhibition: Valerenic Acid vs. Acetylvalerenolic Acid

In an IL-6/Luc reporter gene assay on HeLa cells, both valerenic acid and acetylvalerenolic acid were active as inhibitors of NF-κB at a concentration of 100 µg/mL. However, acetylvalerenolic acid exhibited significantly greater inhibitory potency, reducing NF-κB activity to 4% of control, whereas valerenic acid reduced activity to 25% of control [1]. This indicates that while both compounds share a common target, their efficacies differ markedly, making valerenic acid a moderate inhibitor compared to the more potent acetylvalerenolic acid.

NF-κB anti-inflammatory transcription factor

Analytical Method Efficiency: Packed Column SFC/UV vs. HPLC/UV for Valerenic Acid Quantification

For the quantification of valerenic acid in plant extracts, packed column supercritical fluid chromatography with UV detection (p-SFC/UV) provides analytical results that are qualitatively and quantitatively comparable to conventional HPLC/UV. However, p-SFC/UV offers a significant advantage in analysis speed, completing separations faster than HPLC [1]. This method enables higher throughput for quality control of valerian raw materials and extracts without compromising data quality.

analytical chemistry SFC HPLC

Valerenic Acid: Optimal Procurement Scenarios Based on Quantitative Differentiation


Pharmacological Studies of Subunit-Selective GABAA Receptor Modulation

Valerenic acid is the definitive compound for research focused on β2/3-subunit-selective positive allosteric modulation of GABAA receptors. As demonstrated in Section 3, its functional activity on β2/3-containing receptors is not shared by its close structural analogs acetoxyvalerenic acid and hydroxyvalerenic acid, which bind without activating the receptor [1]. This specificity makes valerenic acid an essential tool for dissecting the roles of GABAA receptor subtypes in anxiety, sedation, and seizure models, as well as for screening novel ligands targeting these specific receptor populations [2].

In Vivo Behavioral Pharmacology Requiring Anxiolytic Effects Without Sedation

For in vivo studies investigating anxiolytic mechanisms, valerenic acid provides a defined pharmacological agent with a known dose-response relationship. The evidence in Section 3 shows that the presence of acetoxyvalerenic acid significantly reduces the in vivo efficacy of valerenic acid, requiring a four-fold higher dose for an equivalent anxiolytic effect [1]. Therefore, procurement of high-purity valerenic acid is critical for reproducible behavioral studies, particularly those utilizing the elevated plus maze or light/dark box tests, where precise dosing of the active principle is required [1].

Analytical Standardization and Quality Control of Valerian-Based Products

Valerenic acid serves as the primary marker compound for the standardization of Valeriana officinalis root and its extracts. However, the evidence presented in Section 3 underscores that standardization based on total sesquiterpenic acids is inadequate due to the variable and antagonistic presence of inactive analogs like acetoxyvalerenic acid [1]. Procurement of a pure valerenic acid reference standard is therefore essential for developing accurate and specific analytical methods (e.g., HPLC/UV, LC-MS/MS) that can reliably quantify the active component, ensuring batch-to-batch consistency and pharmacological reproducibility of valerian preparations [1].

In Vitro Toxicology and Safety Assessment of Natural Products

When assessing the safety profile of valerian constituents in vitro, the use of purified valerenic acid is necessary to differentiate its low intrinsic cytotoxicity (IC50 100–200 µM) from the potent cytotoxicity of valepotriates (IC50 1–6 µM) that may contaminate crude extracts [1]. Studies in Section 3 demonstrate that valerenic acids are approximately 30- to 100-fold less toxic than diene-type valepotriates [1]. Thus, procurement of pure valerenic acid allows for unambiguous assessment of its own toxicological profile, avoiding false-positive cytotoxicity results attributable to other co-occurring valerian components.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valerenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.